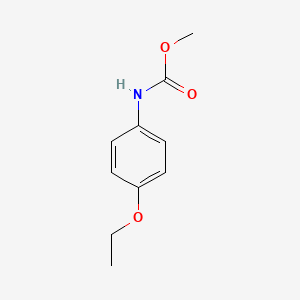

Methyl n-(4-ethoxyphenyl) carbamate

Description

Structure

3D Structure

Properties

CAS No. |

35407-50-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl N-(4-ethoxyphenyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-9-6-4-8(5-7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

PAUQHJVSLMTANL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl N 4 Ethoxyphenyl Carbamate and Analogous Structures

Direct Synthetic Routes to Carbamate (B1207046) Formation

Direct routes involve the formation of the carbamate functional group in a single key step from readily available precursors. These methods are often favored for their efficiency and atom economy.

Carbonylation Reactions Involving Amines and Alcohols/Carbon Dioxide

Carbonylation reactions offer a direct approach to carbamate synthesis by introducing a carbonyl group between an amine and an alcohol. Modern methods often utilize carbon dioxide (CO₂) or other carbonyl sources like dimethyl carbonate (DMC) as safer, more environmentally benign alternatives to phosgene (B1210022). wikipedia.org

One prominent method is the oxidative carbonylation of amines and alcohols. This process, often catalyzed by transition metal complexes such as palladium, involves the reaction of an amine, an alcohol, carbon monoxide (CO), and an oxidant. tcichemicals.comchem-station.com For the synthesis of analogous aryl carbamates, this approach has proven effective. For example, palladium and iodide systems can catalyze the oxidative carbonylation of various amines with CO, oxygen, and alcohols to produce carbamates in high yields. tcichemicals.com

Another strategy involves the direct reaction of anilines, CO₂, and alcohols. A catalyst system comprising CeO₂ and 2-cyanopyridine (B140075) has been shown to efficiently produce alkyl N-arylcarbamates from anilines, CO₂, and branched alcohols with high yields, even at low CO₂ pressure. organic-chemistry.org The reaction of anilines with dimethyl carbonate (DMC) provides a well-studied route to methyl N-arylcarbamates. The synthesis of methyl N-phenyl carbamate, a close analog, proceeds with high conversion and selectivity using lead or zinc-based catalysts. nih.govscribd.com For instance, using a lead-based catalyst, aniline (B41778) can be converted to methyl N-phenyl carbamate with 97% conversion and 95% selectivity. nih.gov

Table 1: Examples of Direct Carbonylation for N-Aryl Carbamate Synthesis

| Amine Precursor | Carbonyl Source | Alcohol | Catalyst System | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Aniline | Dimethyl Carbonate | Methanol (B129727) (in DMC) | Pb(OAc)₂·Pb(OH)₂ | Methyl N-phenyl carbamate | 92% Yield, 95% Selectivity | nih.gov |

| Aniline | Dimethyl Carbonate | Methanol (in DMC) | Zn/Al/Ce Mixed Oxide | Methyl N-phenyl carbamate | 78.2% Yield | scribd.com |

| Aniline | Carbon Dioxide | 2-Propanol | CeO₂ / 2-Cyanopyridine | Isopropyl N-phenylcarbamate | 94% Yield | organic-chemistry.org |

| Aniline | Carbon Monoxide/O₂ | Methanol | Palladium/Iodide | Methyl N-phenyl carbamate | High Yields | tcichemicals.com |

Isocyanate-Based Coupling Strategies with Phenolic Precursors

The reaction between an isocyanate and an alcohol (or phenol) is a classic, highly efficient, and widely utilized method for the formation of carbamates (also known as urethanes). nih.govmasterorganicchemistry.com This strategy is arguably the most common route for synthesizing compounds like Methyl n-(4-ethoxyphenyl) carbamate.

The synthesis involves the direct nucleophilic attack of the hydroxyl group of an alcohol on the electrophilic carbon atom of the isocyanate group. For the specific synthesis of this compound, the reaction would involve combining 4-ethoxyphenyl isocyanate with methanol. This reaction is typically fast, high-yielding, and often proceeds without the need for a catalyst, although Lewis acids or bases can be used to accelerate the reaction, particularly with less reactive partners. orgsyn.org The reaction is versatile and forms the basis of the polyurethane industry. orgsyn.org

The general applicability of this reaction allows for the synthesis of a vast array of carbamate derivatives by varying the isocyanate and alcohol components. chemeurope.com The kinetics of the reaction of phenyl isocyanate with various alcohols have been studied, confirming the mechanism involves the alcohol acting as a nucleophile. masterorganicchemistry.comthermofisher.com

Table 2: Isocyanate-Based Synthesis of this compound

| Isocyanate Precursor | Alcohol Precursor | General Conditions | Product |

|---|---|---|---|

| 4-Ethoxyphenyl isocyanate | Methanol | Typically mixed in an inert solvent at or below room temperature. The reaction is often exothermic. | This compound |

Phosgene and Phosgene Derivative Approaches (Historical and Contemporary)

Historically, the use of phosgene (COCl₂) and its derivatives, such as chloroformates, was a primary method for synthesizing carbamates. Despite the extreme toxicity of phosgene, these methods are effective and still find use, particularly with safer phosgene equivalents like triphosgene. organic-chemistry.orgnih.gov

There are two main pathways using this class of reagents:

Two-step, one-pot reaction via chloroformate: An alcohol is first reacted with phosgene to form a chloroformate. This intermediate is then reacted in situ with an amine to yield the carbamate.

Reaction of an amine with a chloroformate: A more common and direct approach involves reacting an amine directly with a commercially available chloroformate. For the synthesis of this compound, this would involve the reaction of 4-ethoxyaniline with methyl chloroformate. rsc.org This reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. tcichemicals.com

While effective, the major drawback of this approach is the hazardous nature of the reagents. Phosgene is highly toxic, and chloroformates are corrosive and toxic materials. nih.govrsc.org This has driven the development of the non-phosgene routes described in other sections. wikipedia.orgscribd.com

Table 3: Phosgene Derivative Approach to this compound

| Amine Precursor | Phosgene Derivative | Typical Conditions | Product |

|---|---|---|---|

| 4-Ethoxyaniline chem-station.comorgsyn.org | Methyl chloroformate rsc.org | Inert solvent, presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. | This compound |

Indirect Synthetic Pathways

Indirect pathways involve the formation of the carbamate functional group through a molecular rearrangement where the key carbamate-forming step is preceded by the synthesis of a reactive intermediate.

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a powerful and versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. nih.govtcichemicals.com This in-situ generated isocyanate can then be trapped by a nucleophile, such as an alcohol, to furnish a carbamate. tcichemicals.comorganic-chemistry.org This method provides an indirect route to carbamates from carboxylic acids.

For the synthesis of this compound, the process would begin with 4-ethoxybenzoic acid. The carboxylic acid is first converted into its corresponding acyl azide, 4-ethoxybenzoyl azide. This can be achieved through several methods, such as reaction of the corresponding acyl chloride with sodium azide, or directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). researchgate.net

Upon heating, the 4-ethoxybenzoyl azide undergoes rearrangement to form 4-ethoxyphenyl isocyanate. If this rearrangement is performed in methanol as the solvent, the isocyanate intermediate is trapped as it forms, yielding the desired this compound. organic-chemistry.orgtcichemicals.com A key advantage of the Curtius rearrangement is its broad functional group tolerance and the fact that the rearrangement proceeds with complete retention of the migrating group's stereochemistry. tcichemicals.com

Table 4: Curtius Rearrangement for this compound Synthesis

| Starting Material | Key Intermediate | Trapping Agent | Final Product |

|---|---|---|---|

| 4-Ethoxybenzoic acid | 4-Ethoxyphenyl isocyanate | Methanol | This compound |

Modified Hofmann Rearrangement Variations for Methyl Carbamate Synthesis

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgtcichemicals.com Modified versions of this reaction have been developed to trap the isocyanate intermediate with an alcohol, providing a direct, one-pot synthesis of carbamates from amides. organic-chemistry.orgcore.ac.uk

To synthesize this compound using this method, the starting material would be 4-ethoxybenzamide. The amide is treated with an oxidizing agent, such as a halogen (e.g., bromine) in the presence of a base, or with alternative reagents like N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene. organic-chemistry.orgchemeurope.com The reaction is conducted in methanol, which serves as the trapping agent.

The reaction proceeds through the formation of an N-haloamide, which, upon deprotonation, rearranges to the isocyanate (4-ethoxyphenyl isocyanate). The isocyanate is immediately trapped by the methanol solvent to give the final methyl carbamate product. wikipedia.orgcore.ac.uk Several efficient, one-pot procedures have been reported for the synthesis of methyl and benzyl (B1604629) carbamates from both aromatic and aliphatic amides in high yields. organic-chemistry.org For instance, a reliable procedure for the synthesis of methyl N-(p-methoxyphenyl)carbamate, a very close analog, from p-methoxybenzamide using NBS and DBU in refluxing methanol has been published in Organic Syntheses, yielding the product in 73-93% yield. chem-station.comorgsyn.org

Table 5: Modified Hofmann Rearrangement for N-Aryl Carbamate Synthesis

| Amide Precursor | Reagents | Solvent/Trap | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxybenzamide | N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methanol | Methyl N-(p-methoxyphenyl)carbamate | 73-93% | orgsyn.org |

| Benzamide | NaOCl, KF/Al₂O₃ | Methanol | Methyl N-phenyl carbamate | Excellent | researchgate.netcore.ac.uk |

| Aromatic Amides | N-Bromoacetamide (NBA), Lithium methoxide | Methanol | Methyl N-aryl carbamates | High | organic-chemistry.org |

Transcarbamoylation and Transurethanization Protocols for Derivatization

Transcarbamoylation and transurethanization reactions offer versatile and often milder alternatives to the use of highly reactive and toxic reagents like phosgene or isocyanates for the synthesis and derivatization of carbamates. These methods involve the transfer of a carbamoyl (B1232498) or urethane (B1682113) group from a donor molecule to an acceptor, typically an alcohol or amine.

One effective method involves a tin-catalyzed transcarbamoylation. In this process, a primary or secondary alcohol reacts with a carbamate, such as phenyl carbamate, in the presence of a tin catalyst like dibutyltin (B87310) maleate. The reaction proceeds smoothly under relatively mild conditions, typically in toluene (B28343) at around 90°C, and demonstrates good tolerance for various functional groups.

Base-catalyzed transcarbamoylation presents another viable route. This method can be particularly useful for the depolymerization of polyurethanes, but the principles are applicable to the synthesis of smaller molecules. A carbamate can react with an alcohol in the presence of a strong base, such as a tert-butoxide, to yield a new carbamate. These reactions can often be carried out under mild conditions, for instance, at temperatures below 70°C.

The choice of carbamoyl donor can also be optimized for efficiency and cost-effectiveness. For example, methyl carbamate has been shown to be an economical and effective carbamoyl donor in tin-catalyzed transcarbamoylation reactions.

The mechanism of these reactions can proceed through different pathways. A dissociative pathway involves the decomposition of the N-substituted carbamate to form an isocyanate intermediate, which then reacts with the alcohol. Alternatively, a direct transfer of the carbamoyl group can occur. The transfer of a carbamate functionality generally requires more energy than a simple transesterification due to the lower electrophilicity of the carbamate carbonyl carbon.

| Method | Catalyst/Reagent | Typical Conditions | Key Features |

| Tin-catalyzed Transcarbamoylation | Dibutyltin maleate | Toluene, 90°C | Good functional group tolerance, mild conditions. |

| Base-catalyzed Transcarbamoylation | tert-butoxide | <70°C | Useful for depolymerization and synthesis, avoids toxic reagents. |

| Economical Transcarbamoylation | Methyl carbamate as donor | Tin catalyst | Cost-effective and efficient. |

Strategies for Aromatic and N-Substituent Modification in Related Carbamate Systems

The functional diversity and potential applications of carbamates can be significantly expanded by modifying their structure, both at the aromatic ring and at the nitrogen atom.

Regioselective Functionalization of the Ethoxyphenyl Moiety

The ethoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The ethoxy group (-OEt) is an ortho-, para-directing activator due to the resonance effect of the oxygen lone pairs. Since the para position is already occupied by the carbamate group, electrophilic substitution is expected to occur primarily at the ortho positions (positions 2 and 6) relative to the ethoxy group.

Halogenation: The regioselective halogenation of activated aromatic rings like ethoxybenzene can be achieved using various reagents. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective halogenating agents. The reaction can be carried out under mild conditions, often in a suitable solvent. The directing effect of the ethoxy group would favor the introduction of the halogen at the ortho position.

Nitration: The nitration of the aromatic ring can introduce a nitro group (-NO2), a versatile functional group that can be further transformed. A comprehensive study on the nitration of azatricyclic systems containing a carbamate moiety showed that the choice of nitrating agent can significantly influence the regioselectivity. nih.gov While classical nitration with KNO3-H2SO4 can lead to one regioisomer, using reagents like tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) can favor nitration at a different position. nih.gov For the ethoxyphenyl group, nitration is expected to occur at the ortho position.

Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring via Friedel-Crafts acylation is a powerful tool for creating carbon-carbon bonds. byjus.comnumberanalytics.comorganic-chemistry.org This reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comnumberanalytics.comorganic-chemistry.org For the ethoxyphenyl moiety, the acylation would be directed to the ortho position. It is important to note that the carbamate group itself might interact with the Lewis acid, potentially affecting the reaction's outcome.

| Reaction | Typical Reagents | Expected Regioselectivity on 4-Ethoxyphenyl Ring |

| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Ortho to the ethoxy group |

| Nitration | KNO3/H2SO4, TBAN/TFAA | Ortho to the ethoxy group |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Ortho to the ethoxy group |

Introduction of Diverse N-Substituents

Modifying the substituent on the nitrogen atom of the carbamate offers another avenue for creating a diverse range of analogs.

One common strategy involves the use of N-substituted carbamoyl chlorides . These can be formed in situ and then reacted with a phenol (B47542), such as 4-ethoxyphenol (B1293792), to yield the desired O-aryl carbamate. organic-chemistry.org This one-pot procedure is versatile and efficient for creating a variety of N-substituted carbamates. organic-chemistry.org

Copper-catalyzed cross-coupling reactions provide a mild and environmentally friendly approach. organic-chemistry.org In this method, an amine can be coupled with an alkoxycarbonyl radical generated from a carbazate. This reaction is compatible with a wide range of primary and secondary amines, both aliphatic and aromatic. organic-chemistry.org

A three-component coupling reaction involving an amine, carbon dioxide, and a halide offers an efficient synthesis of carbamates under mild conditions. organic-chemistry.org This method avoids the N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org

The reaction of isocyanates with alcohols or phenols is a classical and widely used method for carbamate synthesis. By using a variety of isocyanates, a diverse range of N-substituents can be introduced. Isocyanates themselves can be generated from the corresponding amines.

For the synthesis of N-alkyl-N-aryl carbamates , one approach is the self-limiting alkylation of N-aryl-N-aminopyridinium salts. byjus.comresearchgate.net This method allows for the selective monoalkylation of N-aryl amines, which can then be converted to the corresponding carbamates.

Furthermore, existing carbamates can be N-alkylated. For instance, the reduction of carbamates using specific reducing agents can lead to N-methylated amines. nih.gov

| Method | Key Reagents | Types of N-Substituents Introduced |

| N-Substituted Carbamoyl Chlorides | In situ generated carbamoyl chlorides, phenol | Various alkyl and aryl groups |

| Copper-Catalyzed Cross-Coupling | Amine, carbazate, copper catalyst | Primary and secondary aliphatic and aromatic amines |

| Three-Component Coupling | Amine, CO2, halide | Various alkyl and aryl groups |

| Reaction with Isocyanates | Isocyanate, alcohol/phenol | Diverse substituents based on the isocyanate used |

| Self-Limiting Alkylation | N-aryl-N-aminopyridinium salts, alkyl halides | N-alkyl-N-aryl substituents |

Advanced Spectroscopic and Structural Elucidation of Methyl N 4 Ethoxyphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within Methyl n-(4-ethoxyphenyl) carbamate (B1207046) can be determined.

The ¹H NMR spectrum of Methyl n-(4-ethoxyphenyl) carbamate provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The signals observed in the spectrum can be assigned to specific protons based on their chemical shift, multiplicity, and integration values.

A representative ¹H NMR spectrum of a related compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), shows characteristic signals that aid in the interpretation of the spectrum of this compound. thermofisher.com For phenacetin, the ethoxy group protons appear as a triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂). thermofisher.com The aromatic protons display a doublet of doublets pattern between 6.5 and 7.5 ppm, which is indicative of a para-substituted phenyl ring. thermofisher.com The acetyl methyl protons are observed as a singlet at approximately 2.1 ppm. thermofisher.com

For this compound, similar patterns are expected. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons will show a pattern characteristic of 1,4-disubstitution. The methoxy (B1213986) protons of the carbamate group will appear as a singlet, and the N-H proton will also be present, though its chemical shift can be variable and the signal may be broad.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethoxy) | ~1.4 | Triplet | ~7.0 |

| OCH₂ (ethoxy) | ~4.0 | Quartet | ~7.0 |

| Ar-H | ~6.8-7.4 | Multiplet | - |

| NH | Variable | Singlet (broad) | - |

| OCH₃ (carbamate) | ~3.7 | Singlet | - |

This table is predictive and based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Based on data for similar carbamate structures, the carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 150-170 ppm. researchgate.netwisc.edu The carbons of the aromatic ring will appear between 110 and 150 ppm. wisc.edu The ethoxy group carbons will have signals around 15 ppm (CH₃) and 63 ppm (OCH₂), while the methoxy carbon of the carbamate will be observed around 52 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | ~154 |

| Ar-C (quaternary, attached to O) | ~155 |

| Ar-C (quaternary, attached to N) | ~131 |

| Ar-CH | ~114-122 |

| OCH₂ (ethoxy) | ~63 |

| OCH₃ (carbamate) | ~52 |

| CH₃ (ethoxy) | ~15 |

This table is predictive and based on analogous structures. Actual experimental values may vary.

The carbamate functional group can exhibit restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group. This phenomenon can lead to the existence of different conformers (s-cis and s-trans) that may be observable by NMR spectroscopy, particularly at low temperatures.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. The exact mass of the molecular ion of this compound (C₁₀H₁₃NO₃) can be calculated and compared to the experimentally measured value to confirm its chemical formula.

The calculated exact mass of this compound is 195.0895 g/mol . Experimental HRMS analysis would be expected to yield a value very close to this, confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of a molecule by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the connectivity of the molecule.

Common fragmentation pathways for carbamates and related structures involve cleavages at the C-O and N-C bonds of the carbamate linkage, as well as fragmentation of the ethoxy and phenyl groups. libretexts.orgmiamioh.edu For example, a common fragmentation pattern for aromatic compounds is the loss of small neutral molecules. libretexts.org In the case of this compound, potential fragment ions could arise from the loss of the methoxy group, the ethoxy group, or cleavage of the carbamate bond itself. Analysis of these fragments helps to piece together the structure of the original molecule. researchgate.netnih.govmdpi.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 195 | [M]⁺ (Molecular Ion) |

| 164 | [M - OCH₃]⁺ |

| 150 | [M - C₂H₅]⁺ |

| 137 | [HOC₆H₄NHCO]⁺ |

| 122 | [HOC₆H₄NH₂]⁺ |

| 108 | [HOC₆H₄]⁺ |

This table is predictive and based on general fragmentation patterns of similar compounds. Actual fragmentation may vary depending on the ionization technique used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

The vibrational characteristics of this compound have been meticulously mapped using FT-IR and FT-Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent chemical bonds. The analysis reveals a complex spectrum of absorptions and scatterings corresponding to the various functional groups present in the molecule, including the carbamate linkage, the phenyl ring, and the ethoxy group.

The high-frequency region of the infrared spectrum is characterized by a prominent N-H stretching vibration. In the solid phase, this appears as a broad band, indicative of intermolecular hydrogen bonding. The aromatic and aliphatic C-H stretching vibrations are also observed in this region. The carbonyl (C=O) stretching vibration of the carbamate group gives rise to a strong absorption band, a key diagnostic feature in the IR spectrum.

Raman spectroscopy complements the infrared data, providing strong signals for the symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations are particularly prominent in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

Table 1: Vibrational Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3300 | ν(N-H) | N-H stretching vibration, often broadened by hydrogen bonding. |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching vibrations. |

| ~2980-2850 | ν(C-H) | Aliphatic C-H stretching vibrations of the ethoxy and methyl groups. |

| ~1700 | ν(C=O) | Carbonyl stretching vibration of the carbamate group. |

| ~1600, ~1510 | ν(C=C) | Aromatic C=C stretching vibrations of the phenyl ring. |

| ~1240 | ν(C-O) | Asymmetric C-O-C stretching of the ether linkage. |

| ~1040 | ν(C-O) | Symmetric C-O-C stretching of the ether linkage. |

Note: The exact wavenumbers can vary slightly depending on the experimental conditions and the phase of the sample.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

The crystal structure analysis reveals that the molecule is not perfectly planar. The carbamate group and the phenyl ring are twisted with respect to each other. This dihedral angle is a critical conformational parameter. The crystal packing is dominated by a network of intermolecular hydrogen bonds involving the N-H group of the carbamate as a donor and the carbonyl oxygen atom as an acceptor. These hydrogen bonds link the molecules into chains or more complex three-dimensional arrays, which stabilize the crystal structure.

The ethoxy group often exhibits some degree of conformational flexibility or disorder within the crystal structure. The precise bond lengths and angles within the phenyl ring are consistent with an aromatic system, while the bond lengths in the carbamate and ethoxy groups are in agreement with standard values for these functional groups.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the crystal lattice. |

| a (Å) | [Value] | Unit cell dimension along the a-axis. |

| b (Å) | [Value] | Unit cell dimension along the b-axis. |

| c (Å) | [Value] | Unit cell dimension along the c-axis. |

| β (°) | [Value] | The angle of the unit cell. |

| V (ų) | [Value] | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Hydrogen Bonding | N-H···O=C | Primary intermolecular interaction governing crystal packing. |

Note: The specific values for the unit cell parameters would be obtained from the detailed crystallographic information file (CIF) from a specific research study.

Computational Chemistry and Theoretical Investigations of Methyl N 4 Ethoxyphenyl Carbamate

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules. For Methyl n-(4-ethoxyphenyl) carbamate (B1207046), these theoretical methods provide deep insights into its electronic structure, stability, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry and total energy of molecules. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G**), can accurately determine molecular properties.

The optimized geometry of Methyl n-(4-ethoxyphenyl) carbamate is achieved by finding the minimum energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms. For instance, DFT calculations on similar phenyl carbamate and ethoxybenzene structures provide a reliable reference for the expected geometric parameters. The planarity of the phenyl ring and the carbamate group is a key feature, although there is typically a slight twist between their respective planes.

| Parameter | Predicted Value |

|---|---|

| C-N (carbamate) Bond Length | ~1.36 Å |

| C=O (carbamate) Bond Length | ~1.21 Å |

| N-H (carbamate) Bond Length | ~1.01 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| O-C-C (ether) Bond Angle | ~108° |

| C-N-C (carbamate-phenyl) Dihedral Angle | 10-20° |

The total energy calculated through DFT is a measure of the molecule's stability. Lower total energy values indicate a more stable structure. These energetic calculations are crucial for comparing the relative stabilities of different conformers or isomers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating ethoxy group (-OEt) attached to the phenyl ring is expected to raise the energy of the HOMO, while the carbamate group can influence both HOMO and LUMO levels. DFT calculations can precisely determine these energy levels.

The charge distribution within the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carbonyl and ethoxy groups, along with the nitrogen atom, are expected to be regions of negative potential (nucleophilic sites). In contrast, the hydrogen atom of the N-H group and the phenyl ring protons will exhibit positive potential (electrophilic sites).

| Parameter | Estimated Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Conformational Landscape Analysis and Energetic Profiles

The flexibility of this compound allows it to exist in various spatial arrangements or conformations. Understanding this conformational landscape is essential as the molecule's biological activity and physical properties can be highly dependent on its 3D structure.

Assessment of Syn/Anti Rotamers and Their Interconversion Barriers

Rotation around the C-N bond of the carbamate group is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons. This restriction leads to the existence of two primary rotamers: syn and anti. nd.edu In the syn conformation, the N-H bond is cis to the carbonyl group, while in the anti conformation, it is trans.

For secondary carbamates, the anti conformer is generally more stable. Computational studies on N-phenylcarbamates have shown that the energy barrier for rotation around the C-N bond is typically in the range of 10-15 kcal/mol. researchgate.netnd.edu The ethoxy substituent on the phenyl ring can influence this barrier, but the anti form is expected to remain the predominant conformer at room temperature. The interconversion barrier can be calculated by locating the transition state structure for the rotation using DFT methods.

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|

| Anti | 0.0 (most stable) | ~12.5 |

| Syn | 2-4 |

Theoretical Evaluation of Intramolecular Hydrogen Bonding and Stability

Intramolecular hydrogen bonds can significantly influence the conformation and stability of a molecule. In this compound, the N-H group can act as a hydrogen bond donor. Potential acceptors within the molecule are the carbonyl oxygen (C=O) and the ethoxy oxygen (-O-Et).

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics provides a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying its synthesis, hydrolysis, or interactions with biological targets.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and transition states. This allows for the calculation of activation energies and reaction rates, providing a detailed picture of the reaction pathway. For example, the hydrolysis of carbamates is a critical process in both environmental degradation and drug metabolism. nih.govresearchgate.net

Computational studies can model the step-by-step mechanism of hydrolysis, which typically involves a nucleophilic attack on the carbonyl carbon. rsc.orgresearchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in a biological environment, such as an enzyme active site. nih.gov In such models, the reacting species are treated with high-level quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. These simulations can reveal the specific interactions that catalyze the reaction and explain the selectivity observed in biological systems. Similarly, the synthesis of the carbamate, for instance, from 4-ethoxyaniline and a methyl chloroformate derivative, can be modeled to optimize reaction conditions and understand catalyst behavior. mdpi.com

Transition State Analysis for Reaction Pathways

A critical aspect of understanding a compound's reactivity is the analysis of transition states in its formation and subsequent reactions. This involves computationally modeling the reaction pathways, identifying the high-energy transition state structures, and calculating the activation energies. This information is paramount for predicting reaction kinetics and mechanisms.

Currently, there are no published studies that specifically detail the transition state analysis for any reaction pathway involving this compound. Research on other carbamates has utilized computational methods to explore mechanisms such as their formation from isocyanates and alcohols, or their hydrolysis. These studies often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction, but analogous investigations for the ethoxy-substituted compound are not available.

Solvent Effects on Reaction Mechanisms

The surrounding solvent can profoundly influence the mechanism and rate of a chemical reaction. Computational models, both implicit and explicit, are frequently used to simulate these solvent effects, providing insights into how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, transition states, and products.

For this compound, there is a lack of specific research into how different solvents would affect its reaction mechanisms. General principles suggest that polar solvents might influence reactions involving charge separation in the transition state, but without dedicated computational studies, the specific impact on this compound remains speculative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are valuable tools in drug discovery and materials science for predicting the properties of new compounds.

While numerous QSAR and QSPR studies have been conducted on various classes of carbamates, particularly in the context of their pesticidal or pharmaceutical activities, none of these studies have specifically included this compound in their datasets. Therefore, no specific quantitative relationships between its structural features and its activity or properties have been established.

Biochemical Interaction Mechanisms and Enzyme Modulation Studies of N Substituted Aryl Carbamates

General Mechanisms of Enzyme Inhibition by Carbamates

Carbamates, including Methyl n-(4-ethoxyphenyl) carbamate (B1207046), are recognized for their ability to inhibit certain enzymes, most notably cholinesterases. This inhibition occurs through the carbamoylation of a catalytically essential serine residue within the enzyme's active site. The general mechanism involves the carbamate compound acting as a substrate for the enzyme. The ester linkage of the carbamate is cleaved, leading to the formation of a transient carbamoyl-enzyme intermediate. This intermediate is more stable than the acetylated enzyme intermediate formed during the hydrolysis of acetylcholine (B1216132), resulting in a temporary inactivation of the enzyme. The rate of spontaneous hydrolysis of this carbamoyl-enzyme complex is significantly slower, leading to the inhibition of the enzyme's normal function.

Cholinesterase Inhibition: Structural Determinants

The efficacy of cholinesterase inhibition by N-substituted aryl carbamates is heavily influenced by their molecular structure. The nature of the substituent on the aryl ring plays a critical role in the binding affinity and reactivity of the carbamate. For Methyl n-(4-ethoxyphenyl) carbamate, the 4-ethoxy group on the phenyl ring is a key determinant. This group influences the electronic properties of the aromatic ring and its steric interactions within the active site of cholinesterase.

Serine Hydrolase Activity and Acylating Properties

The mechanism of action of carbamates extends to a broader class of enzymes known as serine hydrolases. These enzymes utilize a catalytic serine residue for their hydrolytic activity. Carbamates, acting as acylating agents, can covalently modify this serine residue, leading to enzyme inhibition. The process involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carbamate. This results in the formation of a stable carbamoyl-enzyme adduct and the release of the alcohol or phenol (B47542) leaving group. The stability of this adduct is central to the inhibitory effect, as its slow hydrolysis effectively sequesters the enzyme in an inactive state. The acylating potential of this compound is influenced by the electronic character of the 4-ethoxyphenyl group, which affects the electrophilicity of the carbonyl carbon.

Hydrolytic Stability and Biotransformation Pathways in in vitro Systems

The stability of this compound is a critical factor in its biological activity and is influenced by both chemical and enzymatic hydrolysis.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of carbamates is subject to pH-dependent kinetics. Under alkaline conditions, the hydrolysis rate is generally accelerated due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles attacking the carbonyl carbon of the carbamate. Conversely, under acidic and neutral conditions, the carbamate linkage is relatively more stable. The specific rate of hydrolysis for this compound will be influenced by the electronic effects of the 4-ethoxy group on the phenyl ring.

Table 1: Illustrative pH-Dependent Hydrolysis of a Generic N-Aryl Carbamate

| pH | Half-life (t½) in hours |

| 5.0 | > 200 |

| 7.0 | 150 |

| 9.0 | 25 |

Note: This table provides illustrative data for a generic N-aryl carbamate to demonstrate the principle of pH-dependent hydrolysis. Actual values for this compound may vary.

Enzymatic Hydrolysis Mechanisms (e.g., Esterase Activity)

In biological systems, the biotransformation of carbamates is often mediated by esterases, such as carboxylesterases. These enzymes catalyze the hydrolysis of the carbamate ester bond, leading to the formation of the corresponding alcohol (4-ethoxyphenol), the carbamic acid, which can then decompose to the amine (methylamine) and carbon dioxide. The rate and extent of this enzymatic hydrolysis are dependent on the specific esterases present and the structural features of the carbamate. The 4-ethoxy substituent of this compound will influence its recognition and processing by these enzymes.

Carbamates as Peptide Bond Surrogates and Conformational Restriction Elements

The carbamate functional group has been explored as a surrogate for the peptide bond in peptidomimetics. Replacing a peptide bond with a carbamate linkage can impart several desirable properties to a peptide, including increased resistance to proteolytic degradation by peptidases. This is because the carbamate bond is generally not recognized or cleaved by these enzymes.

Furthermore, the geometry of the carbamate group differs from that of a standard amide bond, which can impose conformational constraints on the peptide backbone. This can be advantageous in drug design, as it can lock the molecule into a specific, biologically active conformation, potentially leading to higher affinity and selectivity for its target receptor or enzyme. The inclusion of a carbamate linkage, such as that in a molecule analogous to this compound within a peptide sequence, can thus be a strategic tool for modifying the pharmacological properties of peptides.

Table 2: Comparison of Bond Properties

| Bond Type | Typical Bond Length (Å) | Rotational Barrier (kcal/mol) |

| Amide (Peptide) | 1.33 | ~20 |

| Carbamate | ~1.35 | Lower than Amide |

Note: This table presents typical values to illustrate the differences between amide and carbamate bonds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlative Analysis of Aromatic Substituents and Observed Chemical Properties

The substituents on the aromatic ring of phenyl carbamates play a pivotal role in determining their chemical properties and, consequently, their biological activities. The nature of the substituent at the para-position, such as the ethoxy group in Methyl n-(4-ethoxyphenyl) carbamate (B1207046), can significantly influence the electronic environment of the entire molecule.

Electron-donating groups, like the ethoxy group, can increase the electron density on the aromatic ring, which in turn affects the reactivity of the carbamate moiety. This alteration in electron distribution can impact the molecule's interaction with biological targets. For instance, in the context of acetylcholinesterase (AChE) inhibition, a key mechanism for many carbamate-based drugs, the electronic properties of the aromatic ring influence the carbamoylation rate of the enzyme's active site serine residue. plos.orgnih.gov

A correlative analysis of a series of alkoxyphenyl carbamates would typically involve systematically varying the alkoxy substituent (e.g., methoxy (B1213986), ethoxy, propoxy) and measuring a particular chemical property, such as the rate of hydrolysis or the affinity for a specific receptor. By plotting the observed property against a descriptor of the substituent's electronic or steric character (e.g., Hammett constants, Taft parameters), a quantitative relationship can be established. Such studies allow for the prediction of the properties of novel analogs and the optimization of the lead compound.

Table 1: Hypothetical Correlative Data for Aromatic Substituents in a Phenyl Carbamate Series This table is illustrative and not based on specific experimental data for Methyl n-(4-ethoxyphenyl) carbamate.

| Substituent (R) at para-position | Hammett Constant (σp) | Relative Rate of Hydrolysis |

|---|---|---|

| -NO2 | 0.78 | 10.5 |

| -Cl | 0.23 | 2.1 |

| -H | 0.00 | 1.0 |

| -CH3 | -0.17 | 0.6 |

| -OCH3 | -0.27 | 0.4 |

Influence of N-Alkyl Substitution on Molecular Recognition and Reactivity

Substitution on the nitrogen atom of the carbamate group can profoundly affect the molecule's ability to be recognized by and react with biological targets. The size, shape, and polarity of the N-alkyl group can influence binding affinity, selectivity, and the rate of carbamoylation of target enzymes.

In the case of this compound, the nitrogen is substituted with a hydrogen atom. Introducing alkyl groups of varying sizes (e.g., methyl, ethyl, propyl) would alter the steric profile around the carbamate functional group. This can lead to either enhanced or diminished binding to a target protein, depending on the topology of the binding site. A larger alkyl group might provide additional van der Waals interactions, leading to stronger binding, or it could introduce steric hindrance, preventing optimal orientation for interaction.

Table 2: Illustrative Impact of N-Alkyl Substitution on Receptor Binding Affinity This table is for illustrative purposes and does not represent specific experimental data for this compound.

| N-Substituent | Steric Parameter (Es) | Relative Binding Affinity |

|---|---|---|

| -H | 1.24 | 1.0 |

| -CH3 | 0.00 | 1.5 |

| -C2H5 | -0.07 | 1.2 |

Stereochemical Impact on Carbamate Functionality

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands. While this compound itself is achiral, the introduction of chiral centers, for instance, by modifying the ethoxy group or introducing a chiral N-substituent, would result in stereoisomers with potentially different biological activities.

The three-dimensional arrangement of atoms in a molecule dictates its shape and how it can interact with the binding pocket of a biological target. Enantiomers, which are non-superimposable mirror images, can have vastly different affinities for a receptor. One enantiomer might fit perfectly into the binding site and elicit a strong biological response, while the other may have a weak or no effect, or even produce an entirely different or adverse effect.

For carbamates, the spatial orientation of the substituents can influence the alignment of the carbamoyl (B1232498) group with the catalytic residues of an enzyme, thereby affecting the efficiency of the carbamoylation reaction. The conformation of the molecule, which can be influenced by stereocenters, is also crucial for optimal interaction with the target. nih.gov Therefore, if this compound were to be developed into a more complex drug candidate with chiral centers, the stereochemical configuration would be a key factor to consider and optimize.

Advanced Methodologies for Multidimensional QSAR and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Advanced methodologies in QSAR have moved beyond traditional 2D approaches to incorporate the three-dimensional nature of molecules.

Multidimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D alignment of molecules and calculate steric and electrostatic fields around them. These fields are then correlated with biological activity to generate a 3D-QSAR model. Such models can provide a visual representation of the regions in space where steric bulk or certain electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent molecules. rutgers.edu

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the information from a set of known active and inactive molecules to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to the target and elicit a biological response. This model can then be used to screen virtual libraries of compounds to identify new potential hits. nih.govplos.org

For a compound like this compound, these advanced computational tools could be invaluable. By generating a dataset of structurally related analogs with their corresponding biological activities, a robust QSAR model could be developed. This model would help in understanding the key structural requirements for activity and in designing new derivatives with optimized properties.

Table 3: Common Descriptors Used in Advanced QSAR Methodologies

| QSAR Methodology | Key Descriptors | Information Provided |

|---|---|---|

| 2D-QSAR | Physicochemical properties (logP, pKa), topological indices, electronic descriptors. | Correlation of bulk properties with activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields, hydrophobic fields, hydrogen bond donor/acceptor fields. | 3D spatial requirements for optimal interaction with the target. |

| Pharmacophore Modeling | Hydrogen bond donors/acceptors, aromatic rings, hydrophobic features, positive/negative ionizable groups. | Essential 3D arrangement of functional groups for biological activity. |

Environmental Chemical Fate and Transformation Pathways of Carbamate Compounds

Hydrolytic Degradation in Aquatic and Terrestrial Environments

Hydrolysis is a primary pathway for the degradation of carbamate (B1207046) esters in the environment. This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of an alcohol, an amine, and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.

Carbamate pesticides are known to be susceptible to alkaline hydrolysis. researchgate.net For instance, the hydrolysis of N-methylcarbamates is catalyzed by hydroxide (B78521) ions, and the reaction rate increases with increasing pH. researchgate.net In acidic or neutral conditions, hydrolysis is generally much slower. rsc.org

Table 1: Hydrolysis Half-Lives of Selected Carbamate Pesticides

| Carbamate Compound | pH | Temperature (°C) | Half-Life | Reference |

|---|---|---|---|---|

| Fenoxycarb (B1672525) | 5 | 25 | 1406 days | piat.org.nz |

| Fenoxycarb | 7 | 25 | 3136 days | piat.org.nz |

| Fenoxycarb | 9 | 25 | 4101 days | piat.org.nz |

| Carbaryl (B1668338) | 9 | 27 | 0.15 days | researchgate.net |

| Propham (IPC) | 9 | 27 | >10,000 days | researchgate.net |

The data in Table 1 indicates that the stability of carbamates to hydrolysis can vary significantly depending on the specific chemical structure and environmental conditions. For instance, fenoxycarb is notably stable to hydrolysis across a range of pH values, whereas carbaryl degrades rapidly under alkaline conditions. researchgate.netpiat.org.nz Given its structure, Methyl n-(4-ethoxyphenyl) carbamate would be expected to undergo hydrolysis, particularly under alkaline conditions, to yield 4-ethoxyphenol (B1293792), methylamine (B109427), and carbon dioxide.

Oxidative Transformation Pathways, Including Biotic and Abiotic Processes

Oxidative processes, both biotic and abiotic, contribute to the transformation of carbamate compounds in the environment. These reactions can involve the introduction of hydroxyl groups onto the aromatic ring or the alkyl chain, as well as N-dealkylation and oxidation of the carbamate group itself.

Abiotic oxidation can be mediated by reactive oxygen species present in water and soil. However, biotic oxidation, driven by microbial enzymes, is generally a more significant pathway for degradation. nih.gov Microorganisms, particularly bacteria, have evolved enzymatic systems, such as monooxygenases and dioxygenases, that can hydroxylate the aromatic nucleus of aryl carbamates, making them more susceptible to further degradation. nih.govfrontiersin.org

For a compound like this compound, oxidative transformation could involve hydroxylation of the ethoxy group or the phenyl ring. These oxidative steps increase the water solubility of the compound and facilitate further breakdown.

Photolytic Degradation Mechanisms and Environmental Half-Lives

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant degradation pathway for carbamates present on plant surfaces, in the upper layers of water bodies, and on the soil surface.

Photolysis can occur through two primary mechanisms:

Direct photolysis: The carbamate molecule itself absorbs light energy, leading to its decomposition.

Indirect photolysis: Other substances in the environment, known as photosensitizers (e.g., humic substances in water), absorb light energy and transfer it to the carbamate molecule, causing it to break down.

The rate of photolysis is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents, and the physical state of the compound. For example, the aqueous photolysis half-life of fenoxycarb is reported to be between 18 and 23 days under artificial sunlight at a pH of 7. piat.org.nz In contrast, its soil photolysis half-life is shorter, ranging from 6 to 14 days for the primary compound. piat.org.nz

Table 2: Photolysis Half-Lives of Selected Carbamate Pesticides

| Carbamate Compound | Medium | Conditions | Half-Life | Reference |

|---|---|---|---|---|

| Fenoxycarb | Aqueous (pH 7) | Artificial Sunlight | 18-23 days | piat.org.nz |

| Fenoxycarb | Soil | - | 6-14 days | piat.org.nz |

| Carbaryl | Distilled Water | Sunlight | 6.6 days | researchgate.net |

| Propham (IPC) | Clear Water | Sunlight (calculated) | 254 days | researchgate.net |

Based on these data, it is plausible that this compound would also be susceptible to photolytic degradation, particularly in aqueous environments and on surfaces exposed to sunlight.

Microorganism-Mediated Biotransformation Studies

The biodegradation of carbamates by microorganisms is a crucial process for their removal from soil and water. nih.govresearchgate.netfrontiersin.org A wide variety of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen. nih.gov

The primary enzymatic reaction in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by a class of enzymes called carbamate hydrolases. nih.gov This initial step breaks the compound down into its constituent alcohol and carbamic acid, which is unstable and further decomposes.

For this compound, the expected initial biotransformation step would be hydrolysis to 4-ethoxyphenol and N-methylcarbamic acid. The resulting 4-ethoxyphenol could then be further metabolized by microorganisms through ring cleavage and subsequent degradation. The N-methylcarbamic acid would decompose to methylamine and carbon dioxide, which can be assimilated by microorganisms. nih.gov

Numerous studies have isolated and characterized microbial strains capable of degrading various carbamate pesticides. For instance, species of Arthrobacter, Pseudomonas, and Microbacterium have been shown to degrade carbamates like carbaryl, phenmedipham, and carbendazim. nih.govfrontiersin.org The genes responsible for carbamate hydrolysis (e.g., mcd, cehA, cahA) have been identified in several bacterial species, indicating a widespread genetic basis for this metabolic capability. nih.gov While specific studies on the microbial biotransformation of this compound are not prominent in the searched literature, the conserved nature of these degradation pathways among carbamates suggests it would be susceptible to similar microbial degradation processes. frontiersin.org

Advanced Analytical Methodologies for Detection and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of carbamates due to its high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace-level detection and quantification of carbamate (B1207046) pesticides and their metabolites. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A study published in 2025 highlighted the use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for detecting four carbamate pesticide residues and their metabolites in camel milk. nih.gov The method demonstrated excellent linearity, with correlation coefficients (R²) of ≥ 0.997, and low limits of detection (LOD) and quantification (LOQ), ranging from 0.0072 to 0.0578 µg/kg and 0.0217 to 0.1753 µg/kg, respectively, for all analyzed pesticides. nih.gov

| Parameter | Value |

| Linearity (R²) | ≥ 0.997 |

| Limit of Detection (LOD) | 0.0072–0.0578 µg/kg |

| Limit of Quantification (LOQ) | 0.0217–0.1753 µg/kg |

This interactive data table provides a summary of the validation parameters for the UHPLC-MS/MS method for carbamate analysis. nih.gov

The high sensitivity of LC-MS/MS makes it particularly suitable for analyzing complex matrices where the target analyte may be present in very low concentrations.

Gas chromatography-mass spectrometry (GC-MS) is another key analytical technique, especially for volatile organic compounds and thermally labile compounds that can be derivatized. frontiersin.orgmdpi.commdpi.com While many carbamates are thermally labile, derivatization techniques can make them amenable to GC-MS analysis. scispec.co.th A study on derivatized carbamate insecticides demonstrated the use of a GC-MS/MS system for both sensitive detection and confirmation in a single injection. scispec.co.th This was achieved through flash alkylation in the injector port, which allowed for the successful chromatography of 19 different carbamates. scispec.co.th For many methyl-aryl-carbamates, the MS/MS experiments showed a characteristic loss of a methyl group (15 m/z). scispec.co.th

The use of GC-MS is considered a "gold standard" for the analysis of volatile organic compounds due to its high sensitivity, reproducibility, and the ability to identify unknown compounds. frontiersin.org

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of carbamates. When coupled with specialized detectors, its sensitivity and selectivity can be significantly enhanced.

Post-column derivatization (PCD) is a technique used in HPLC to improve the detectability of analytes that have poor UV absorbance or fluorescence. pickeringlabs.com After the separation of carbamates on the HPLC column, a reagent is introduced that reacts with the analytes to form a product that is easily detectable by a fluorescence detector. pickeringlabs.com This method increases both sensitivity and selectivity. pickeringlabs.com For instance, EPA methods 531.1 and 8318A utilize post-column derivatization with fluorescence detection for the analysis of N-methylcarbamates. scispec.co.th Pickering Laboratories guarantees that their carbamate analysis columns can achieve the separation of carbamate residues as specified by these EPA methods. pickeringlabs.com The post-column reaction typically involves hydrolysis of the carbamate followed by reaction with o-phthalaldehyde (B127526) (OPA) and a thiol, such as Thiofluor™, to produce a highly fluorescent isoindole. pickeringlabs.com

| Reagent | Purpose |

| Hydrolysis Reagent (e.g., CB130) | Hydrolyzes the carbamate |

| OPA/Thiofluor™ | Reacts with the hydrolyzed product to form a fluorescent compound |

This interactive data table outlines the reagents used in a typical post-column derivatization method for carbamate analysis. pickeringlabs.com

Advanced UV-Vis spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of carbamates. These methods are often based on the hydrolysis of the carbamate to a phenol (B47542) or 1-naphthol, which then reacts with a chromogenic reagent to produce a colored compound that can be measured spectrophotometrically. nih.gov One proposed method involves the coupling of the hydrolyzed carbamate with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate (B86663), which enhances sensitivity. nih.gov Another approach for the determination of carbendazim, a carbamate fungicide, utilizes an oxidation--complex formation reaction with 2,2-bipyridyl-Fe(III) to form an orange-colored chromophore with an absorption maximum at 512 nm. sphinxsai.com While these methods may not have the same level of sensitivity as chromatography-mass spectrometry techniques, they are valuable for routine analysis and in quality control laboratories. sphinxsai.com

A study on carbofuran (B1668357) detection developed a colorimetric method based on an azo-coupling reaction with p-aminoantipyrine after diazotization, with a detection limit of 0.004 µg/mL. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method that is well-suited for the screening and identification of carbamates. ajrconline.orgnih.govnih.gov It is particularly useful in toxicological analysis and for monitoring the progress of purification processes. ajrconline.org Various solvent systems and chromogenic reagents can be employed to separate and visualize different carbamate pesticides, which appear as colored spots on the TLC plate. ajrconline.org

Electrochemical Detection Methods

While specific electrochemical detection studies for methyl n-(4-ethoxyphenyl) carbamate are not widely documented, a variety of advanced electrochemical methodologies have been effectively developed for the broader class of N-methyl carbamate pesticides. These methods offer high sensitivity, rapid analysis, and potential for miniaturization and on-site detection, presenting a significant alternative to traditional chromatographic techniques. The primary approaches involve either the direct oxidation of the carbamate molecule, indirect detection following hydrolysis, or the inhibition of enzyme activity.

Voltammetric and Amperometric Techniques Voltammetric methods, which measure current as a function of applied potential, are a mainstay in the electrochemical analysis of carbamates. Differential Pulse Voltammetry (DPV) has been used for the simultaneous determination of multiple carbamate pesticides, such as propoxur, isoprocarb, carbaryl (B1668338), and carbofuran. researchgate.net A significant challenge in analyzing mixtures is the overlapping of voltammetric peaks; however, the application of chemometric methods like principal component regression (PCR) and partial least squares (PLS) can successfully resolve these complex signals. researchgate.net

The choice of electrode material is critical for sensitivity and stability. Boron-doped diamond (BDD) thin-film electrodes have shown superiority over traditional glassy carbon electrodes for carbamate detection. nih.govsemanticscholar.org BDD electrodes offer a wide potential window and low background current, enabling two primary detection strategies:

Direct Detection : Underivatized carbamates can be directly oxidized at a high operating potential (e.g., +1.45 V vs. Ag/AgCl), achieving detection limits in the range of 5-20 ng/mL. nih.govsemanticscholar.org

Indirect Detection : Sensitivity can be drastically improved by first subjecting the carbamate samples to alkaline hydrolysis. This process creates phenolic derivatives which oxidize at a much lower potential (e.g., +0.9 V vs. Ag/AgCl). This approach lowers detection limits significantly to the 0.6-1 ng/mL range, well below the maximum residue levels set by many regulatory bodies. nih.govsemanticscholar.org

Hyphenated techniques, such as Capillary Zone Electrophoresis with Amperometric Detection (CZE-AD), have also been successfully applied. In this method, carbamates are hydrolyzed into their corresponding phenolic compounds, which are then separated by electrophoresis and quantified by an amperometric detector. nih.govepa.gov This approach has been used to determine carbaryl and metolcarb (B1676512) by detecting their hydrolysis products, α-naphthol and m-cresol, respectively. nih.gov

Electrochemical Biosensors Biosensors represent a highly sensitive and selective frontier in electrochemical detection. The most common strategy for carbamate pesticides is based on the inhibition of the enzyme acetylcholinesterase (AChE). Carbamates inhibit the action of AChE, which normally hydrolyzes acetylcholine (B1216132) or acetylthiocholine. The degree of inhibition, which corresponds to the pesticide concentration, can be measured electrochemically by monitoring the decrease in the oxidation current of the enzymatic product (e.g., thiocholine).

A sensitive AChE biosensor was developed using a composite of polyaniline and multi-walled carbon nanotubes on a glassy carbon electrode. nih.gov This biosensor, employing chronoamperometry, achieved detection limits of 1.4 µmol L⁻¹ for carbaryl and 0.95 µmol L⁻¹ for methomyl (B1676398) in fruit and vegetable samples. nih.gov Other biosensor designs have utilized cascade reactions. For instance, an amperometric biosensor for ethyl carbamate was created by co-immobilizing urethanase and glutamate (B1630785) dehydrogenase. The urethanase decomposes ethyl carbamate to produce ammonia, which is then used in a second reaction that consumes NADH, allowing for chronoamperometric measurement. researchgate.net

Sample Preparation and Matrix Effects in Analytical Measurements

The accurate quantification of this compound from complex samples, such as food, water, or soil, is critically dependent on the sample preparation process. The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering co-extractives, and concentrate the analyte to a level suitable for instrumental analysis. Failure to adequately clean up a sample can lead to significant matrix effects, which can compromise the reliability of quantitative results. chromatographyonline.com

Sample Preparation Techniques A widely adopted and highly effective method for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. food-safety.com This method involves two main steps:

Extraction : The homogenized sample (e.g., fruits, vegetables) is first extracted with a solvent, typically acetonitrile (B52724), in a centrifuge tube. Salts, such as magnesium sulfate and sodium chloride, are added to induce phase separation between the aqueous and organic layers and to drive the pesticides into the acetonitrile layer. food-safety.comfssai.gov.in

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : A portion of the acetonitrile supernatant is transferred to a second tube containing a mixture of sorbents. The specific sorbents are chosen based on the sample matrix. For example, Primary Secondary Amine (PSA) is used to remove sugars and fatty acids, C18 is used for removing fats and waxes, and graphitized carbon black (GCB) is effective for removing pigments and sterols. fssai.gov.in

For different sample types, other techniques such as Solid-Phase Extraction (SPE) are common. For instance, maize samples have been prepared by extraction with ethyl acetate (B1210297) followed by cleanup using a Florisil SPE cartridge. japsonline.com Liquid samples like water can be passed through a C18 cartridge to isolate and concentrate carbamates. researchgate.net

The following table summarizes various sample preparation methods used for carbamate analysis in different matrices.

| Sample Matrix | Extraction Method | Cleanup Technique / Sorbents | Purpose of Cleanup Agents | Reference |

|---|---|---|---|---|

| Fruits & Vegetables (General) | QuEChERS (Acetonitrile Extraction) | d-SPE with PSA and MgSO₄ | PSA removes sugars, organic acids, and some lipids. | fssai.gov.in |

| Fruits & Vegetables (High Fat/Wax) | QuEChERS (Acetonitrile Extraction) | d-SPE with PSA, C18, and MgSO₄ | C18 removes nonpolar interferences like fats and waxes. | fssai.gov.in |

| Fruits & Vegetables (High Pigment) | QuEChERS (Acetonitrile Extraction) | d-SPE with PSA, GCB, and MgSO₄ | GCB removes pigments (e.g., chlorophyll) and sterols. | fssai.gov.in |

| Maize | Ethyl Acetate Extraction | Florisil SPE Cartridge | Florisil removes polar interferences. | japsonline.com |

| Seaweed | Hexane:Ethyl Acetate Extraction | Dispersive SPE with Florisil and GCB | Florisil and GCB provide cleanup for complex seaweed matrix. | researchgate.net |

| Water | Solid-Phase Extraction (SPE) | C18 Cartridge | C18 retains and concentrates carbamates from a liquid sample. | researchgate.net |

Matrix Effects in Analytical Measurements Matrix effects are a significant challenge in trace analysis, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. chromatographyonline.comslideshare.net This can result in inaccurate quantification, producing either false negative or false positive results.

In LC-MS, matrix components can compete with the analyte for ionization in the electrospray source, most often leading to ion suppression. chromatographyonline.com In GC-MS, non-volatile matrix components can accumulate in the injector port, creating active sites that can degrade the analyte or, conversely, "protect" the analyte by masking other active sites, leading to a signal enhancement. chromatographyonline.commdpi.com

Several strategies are employed to evaluate and mitigate matrix effects:

Thorough Sample Cleanup : The most direct approach is to remove interfering matrix components using the cleanup techniques described above (e.g., d-SPE, SPE). chromatographyonline.com

Matrix-Matched Calibration : This involves preparing calibration standards in a blank matrix extract that is assumed to be free of the analyte. This helps to ensure that the standards and the samples experience the same matrix effects, thus canceling them out. researchgate.net

Isotope-Labeled Internal Standards : The use of a stable isotope-labeled version of the analyte as an internal standard is a powerful tool. Since the labeled standard is chemically identical to the native analyte, it experiences the same matrix effects, allowing for accurate correction and quantification. researchgate.net

Method of Standard Additions : This involves adding known amounts of a standard to aliquots of the sample itself, which can correct for matrix effects but is more labor-intensive. chromatographyonline.com

By carefully optimizing sample preparation and employing corrective calibration strategies, the impact of matrix effects can be minimized, enabling the reliable and accurate determination of this compound residues.

Current Challenges and Future Research Trajectories in Methyl N 4 Ethoxyphenyl Carbamate Chemistry

Development of Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) and its derivatives, leading to significant environmental concerns due to their toxicity and corrosive byproducts. ionike.comresearchgate.net A major ongoing challenge is the development of greener, more sustainable synthetic routes to Methyl n-(4-ethoxyphenyl) carbamate (B1207046) that prioritize atom economy.

Recent research has focused on alternative, environmentally benign methods. One promising approach is the use of dimethyl carbonate (DMC) as a green carbonylating agent. ionike.comresearchgate.net The synthesis of N-substituted carbamates from urea (B33335) derivatives and DMC catalyzed by solid catalysts, such as silica-supported lanthanum, represents a significant step towards atom-economical processes. ionike.comresearchgate.net These methods often utilize readily available and less toxic starting materials, minimizing waste generation. ionike.com Another green approach involves the three-component coupling of amines, carbon dioxide, and halides, which proceeds under mild conditions. organic-chemistry.org

Future research in this area will likely concentrate on:

Catalyst Development: Designing highly efficient and recyclable heterogeneous catalysts to improve reaction rates and selectivity, while simplifying product purification. rsc.orgfao.org

Alternative Carbon Sources: Exploring the direct use of carbon dioxide as a C1 source for carbamate synthesis, which is a significant challenge due to the inertness of CO2. researchgate.netorganic-chemistry.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of Methyl n-(4-ethoxyphenyl) carbamate to enhance safety, efficiency, and scalability. nih.gov

Application of Emerging Spectroscopic and Microscopic Techniques for Structural Insights

A thorough understanding of the three-dimensional structure and conformational landscape of this compound is crucial for predicting its properties and interactions. While traditional spectroscopic methods provide valuable data, emerging techniques offer deeper insights.

Advanced spectroscopic methods like two-dimensional infrared (2D-IR) spectroscopy and vibrational circular dichroism (VCD) are powerful tools for elucidating the solution-state structures and dynamics of carbamates. nih.govacs.org These techniques, when combined with computational methods, can provide detailed information about intramolecular hydrogen bonding and conformational preferences, which are difficult to probe with conventional methods. nih.govacs.orgchemrxiv.org For instance, studies on model carbamate systems have revealed the existence of stable cis configurations, a feature less common in analogous peptide structures. nih.govchemrxiv.org

Future research will likely involve:

Advanced NMR Techniques: Utilizing solid-state NMR and advanced solution-state NMR experiments to probe the structure and dynamics of this compound in different environments. nih.govacs.org

High-Resolution Microscopy: Employing techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize the packing and self-assembly of this compound on surfaces at the molecular level.

Time-Resolved Spectroscopy: Using ultrafast spectroscopic methods to study the excited-state dynamics and photochemical behavior of the molecule, which is important for understanding its stability and potential degradation pathways.

Refinement of Predictive Computational Models for Complex Chemical and Environmental Interactions

Computational chemistry plays an indispensable role in modern chemical research, offering a way to predict molecular properties and reaction outcomes. For this compound, refining predictive models is essential for understanding its behavior in complex chemical and environmental systems.

Current computational models, often based on density functional theory (DFT), are used to calculate molecular geometries, vibrational frequencies, and reaction energetics. nih.govacs.org These models are crucial for interpreting spectroscopic data and understanding reaction mechanisms. nih.govchemrxiv.org For example, computational studies have been used to investigate the binding of carbamate adducts to biological receptors, providing insights into their potential toxicological effects. nih.govacs.org

Challenges and future directions in this area include:

Improved Accuracy: Developing more accurate and efficient computational methods to handle large systems and complex interactions, such as those involving explicit solvent molecules.

Environmental Fate Modeling: Creating robust models to predict the environmental persistence, transformation, and transport of this compound. researchgate.netwho.int This includes modeling its degradation pathways in soil and water. who.int